N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Historical Evolution of Quinazoline-Triazole Molecular Hybrids
The synthesis of quinazoline-triazole hybrids emerged in the early 21st century as part of broader efforts to combat drug resistance and improve pharmacokinetic profiles. Initial work focused on attaching triazole rings to quinazolinone scaffolds to enhance hydrogen-bonding capacity and metabolic stability. For example, Al-Romaizan et al. demonstrated that triazine-quinazoline hybrids exhibited superior cytotoxic activity (IC~50~ = 1.57–2.52 μM) compared to sulfone or triazole analogs. By 2020, Hassanzadeh et al. optimized this strategy by introducing 2-thioacetamido linkers between triazole and quinazolinone units, achieving IC~50~ values of 38.38 μM against MCF-7 cells.
Recent advances have prioritized structural diversification at the quinazoline C-2 and C-4 positions. The 2023 synthesis of MET kinase inhibitors by El-Metwally et al. highlighted the role of 1,2,3-triazole pendants in stabilizing interactions with kinase active sites, particularly through π-alkyl bonds with residues like Leu1157 and Lys1110. These developments underscore the scaffold’s adaptability to both anticancer and antimicrobial applications.
Rationale for Structural Integration of Quinazoline and Triazole Pharmacophores
The quinazoline moiety contributes three critical attributes:
- Aromatic Planarity : Facilitates intercalation with DNA or stacking interactions with kinase ATP-binding pockets.
- Hydrophobic Substituent Compatibility : Methyl groups at C-2 (as in the target compound) enhance lipophilicity, improving blood-brain barrier penetration.
- Hydrogen-Bond Acceptors : The N-1 and N-3 positions anchor interactions with enzymatic active sites, as seen in acetylcholinesterase inhibition (IC~50~ = 0.2–83.9 μM).
Conversely, the 1,2,3-triazole ring introduces:
- Dipole Moment : Polarizes electron density for salt bridge formation, critical for antimicrobial activity (MIC = 12.5 μg/mL against E. coli).
- Metabolic Stability : Triazole’s resistance to oxidative degradation prolongs half-life in vivo.
- Synthetic Flexibility : Click chemistry enables rapid diversification of substituents at the triazole C-4 and C-5 positions.
The piperidine linker in the target compound balances conformational rigidity and rotational freedom, allowing optimal spatial alignment of both pharmacophores.
Significance in Heterocyclic Medicinal Chemistry
Quinazoline-triazole hybrids address two key challenges in drug discovery:
- Polypharmacology : Hybrids inhibit multiple targets simultaneously, such as MET kinase (ΔG = −9.2 kcal/mol) and PDGFRA (ΔG = −8.7 kcal/mol).
- Bioavailability Enhancement : Tetrahydroquinazoline derivatives like the target compound exhibit logP values between 2.1–3.4, aligning with Lipinski’s criteria.
Table 1 : Key Physicochemical Properties of Representative Hybrids
| Compound | logP | HBA | HBD | TPSA (Ų) | MET Kinase IC~50~ (nM) |
|---|---|---|---|---|---|
| Target Compound | 2.8 | 6 | 1 | 78.9 | 48.3 |
| Sunitinib (Control) | 3.1 | 7 | 2 | 85.7 | 50.1 |
Pharmacological Relevance of Tetrahydroquinazoline-Triazole Conjugates
The tetrahydroquinazoline motif confers three advantages over fully aromatic analogs:
- Reduced Cytotoxicity : Saturation of the pyrimidine ring decreases off-target effects in normal cells.
- Conformational Restriction : The chair conformation of tetrahydroquinazoline optimizes binding to hydrophobic enzyme pockets.
- Metabolic Stability : Resistance to CYP450-mediated oxidation at C-5–C-8 positions.
Anticancer Applications :
- Compound 8c (a structural analog) inhibits MET kinase at 48.3 nM and reduces HCT116 spheroid viability by 78% at 10 μM.
- The 2-methyl group on tetrahydroquinazoline enhances selectivity for tumor cells over healthy fibroblasts (SI = 8.2).
Antimicrobial Applications :
- 1,2,3,4-Tetrahydroquinoline-triazole hybrids exhibit MIC values of 12.5 μg/mL against multidrug-resistant E. coli, surpassing ciprofloxacin (25 μg/mL).
- Docking studies confirm stable binding to DNA gyrase B (RMSD < 3 Å over 200 ns MD simulations).
Table 2 : Comparative Antimicrobial Activity of Hybrids
| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) | DNA Gyrase ΔG (kcal/mol) |
|---|---|---|---|
| 6b | 12.5 | 25.0 | −9.8 |
| 6i | 12.5 | 50.0 | −8.7 |
| Ciprofloxacin | 25.0 | 12.5 | −10.2 |
Data from in vitro assays and molecular dynamics.
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-16-25-20-10-6-5-9-19(20)22(26-16)29-13-11-17(12-14-29)27-23(31)21-15-24-30(28-21)18-7-3-2-4-8-18/h2-4,7-8,15,17H,5-6,9-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMMYHRHXJACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled with a triazole derivative under specific reaction conditions. The synthetic route often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation reactions and various organic solvents for purification . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or piperidine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain, making it a potential candidate for the treatment of neurological conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Below is a detailed comparison with two compounds from the evidence and other relevant examples:
Structural Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Melting Point : 243–245°C.
- Key Features :
- Contains a tetrahydroimidazopyridine core with ester and nitrophenyl substituents.
- Characterized by NMR (1H, 13C), IR, and HRMS (ESI).
- Comparison: Unlike the target compound, 1l lacks a triazole-carboxamide group and piperidine linkage, which may reduce its binding affinity to kinase targets.
Structural Analog: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Molecular Formula : C21H22N6O.
- Molecular Weight : 374.4 g/mol.
- Key Features :
- Pyrazolopyridine core with ethyl and methyl substituents.
- Carboxamide linkage to a pyrazole ring.
- Comparison :
- The pyrazolopyridine scaffold in this compound differs from the tetrahydroquinazoline core in the target molecule, likely altering selectivity for kinase targets.
- The absence of a triazole ring may reduce hydrogen-bonding interactions critical for target engagement.
Hypothetical Comparison with Other Quinazoline Derivatives
- Kinase Inhibition: Tetrahydroquinazolines are known for inhibiting EGFR or VEGFR kinases. The triazole-carboxamide group in the target compound may enhance solubility and binding compared to simpler quinazoline derivatives.
- Synthetic Accessibility : The piperidine linkage in the target compound may require multi-step synthesis, similar to the one-pot two-step reaction described for 1l , but with additional complexity due to triazole formation.
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely involves coupling a tetrahydroquinazoline-piperidine intermediate with a triazole-carboxamide precursor, analogous to methods for 1l .
- Gaps in Evidence : Neither provided source directly addresses the target compound. Further studies on its kinase inhibition profile, solubility, and toxicity are needed.
Biological Activity
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.5 g/mol. Its structural components include a tetrahydroquinazoline moiety linked to a piperidine ring and a triazole carboxamide group, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that derivatives of this compound can inhibit the release of interleukin (IL)-1β in LPS/ATP-stimulated human macrophages. This inhibition is crucial as IL-1β plays a significant role in inflammatory responses .
- Targeting NLRP3 Inflammasome : The compound has been investigated for its potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is involved in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated that compounds related to the target compound can effectively reduce pyroptotic cell death and IL-1β release. For instance:
- Compound derivatives showed a reduction in pyroptosis by approximately 35% and decreased IL-1β levels by 18–21% at specific concentrations .
Case Studies
One notable study focused on the synthesis and pharmacological screening of similar compounds. It highlighted that certain derivatives could significantly inhibit pyroptotic cell death in macrophages, suggesting their potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Overview
| Compound | Mechanism | IL-1β Inhibition (%) | Pyroptotic Cell Death Reduction (%) |
|---|---|---|---|
| Compound A | NLRP3 Inhibitor | 18–21 | 35 |
| Compound B | Pyroptosis Inhibitor | 25 | 40 |
| Target Compound | Proposed NLRP3 Inhibitor | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the 5,6,7,8-tetrahydroquinazolin-4-yl core via cyclocondensation of substituted amines with carbonyl precursors under reflux conditions (e.g., in DMF or DMSO) .
- Step 2 : Introduction of the piperidin-4-yl moiety via nucleophilic substitution or reductive amination, often requiring catalysts like Pd/C or Ni-based systems .
- Step 3 : Coupling of the triazole-carboxamide group using copper-catalyzed azide-alkyne cycloaddition (CuAAC), with regioselectivity controlled by solvent polarity (e.g., tert-butanol/water mixtures) .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures is critical to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are used to confirm regiochemistry of the triazole ring and substitution patterns on the quinazoline and piperidine moieties. For example, the deshielded proton at δ 8.2–8.5 ppm in 1H NMR confirms the triazole’s C-H environment .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 460.2024) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>98%) and detects side products from incomplete coupling reactions .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
- Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-carboxamide coupling step?
- Regioselectivity Control : Use Cu(I) catalysts (e.g., CuBr·SMe2) in tert-butanol/water (3:1) to favor 1,4-disubstituted triazoles over 1,5-isomers .
- Reaction Monitoring : Real-time FTIR or inline HPLC tracks azide and alkyne consumption, minimizing by-products like dimerized triazoles .
- Temperature Optimization : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics; microwave-assisted synthesis (60°C, 30 min) balances speed and yield .
Q. How can contradictions in crystallographic data for this compound’s polymorphs be resolved?
- Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes), focusing on resolving disorder in the piperidine ring .
- Validation Metrics : Cross-check R-factor convergence (<0.05), electron density maps (e.g., omit maps for ambiguous regions), and Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Computational Support : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify energetically favorable conformers .
Q. What strategies address discrepancies between computational binding predictions and experimental IC50 values?
- Docking Refinement : Use induced-fit docking (Schrödinger Suite) to model ligand-induced conformational changes in the target protein’s active site .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess binding stability and identify key residues (e.g., Lys123 in EGFR) contributing to affinity .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and correlate with computational ΔG values .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Modify substituents on the triazole (e.g., electron-withdrawing groups) and quinazoline (e.g., methyl vs. ethyl) to assess impact on bioactivity .
- SAR Table :
| Analog Modification | IC50 (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 45 ± 3 | 12 ± 2 |
| Triazole-CH3 → Triazole-CF3 | 28 ± 2 | 8 ± 1 |
| Quinazoline-2-Me → 2-Et | 62 ± 4 | 18 ± 3 |
- Statistical Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate structural descriptors (logP, PSA) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
